(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate
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Overview
Description
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a cyanophenyl group and a methanesulfonyl-oxy-methylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Group:
Methanesulfonylation: The methanesulfonyl group is introduced to the phenyl ring via a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methanesulfonyl-oxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate: The enantiomer of the compound with similar structural features but different stereochemistry.
(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl alcohol: A related compound with a hydroxyl group instead of an acetate group.
Uniqueness
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
889118-12-1 |
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Molecular Formula |
C18H17NO5S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(S)-(3-cyanophenyl)-[4-(methylsulfonyloxymethyl)phenyl]methyl] acetate |
InChI |
InChI=1S/C18H17NO5S/c1-13(20)24-18(17-5-3-4-15(10-17)11-19)16-8-6-14(7-9-16)12-23-25(2,21)22/h3-10,18H,12H2,1-2H3/t18-/m0/s1 |
InChI Key |
ZUSFRNBFVRVEHT-SFHVURJKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=C(C=C1)COS(=O)(=O)C)C2=CC=CC(=C2)C#N |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)COS(=O)(=O)C)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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